

In Silico Modeling of Thiourea Derivatives: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-phenyl-2-thiourea

Cat. No.: B1347648

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Abstract

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3][4] The exploration of this chemical space has been significantly accelerated by in silico modeling techniques, which allow for the rational design and prediction of the biological activity of novel compounds before their synthesis. This technical guide provides an in-depth overview of the core in silico methodologies employed in the study of thiourea derivatives, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, ADMET prediction, and molecular dynamics simulations. Detailed experimental protocols for both in silico and relevant in vitro validation assays are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Thiourea Derivatives in Drug Design

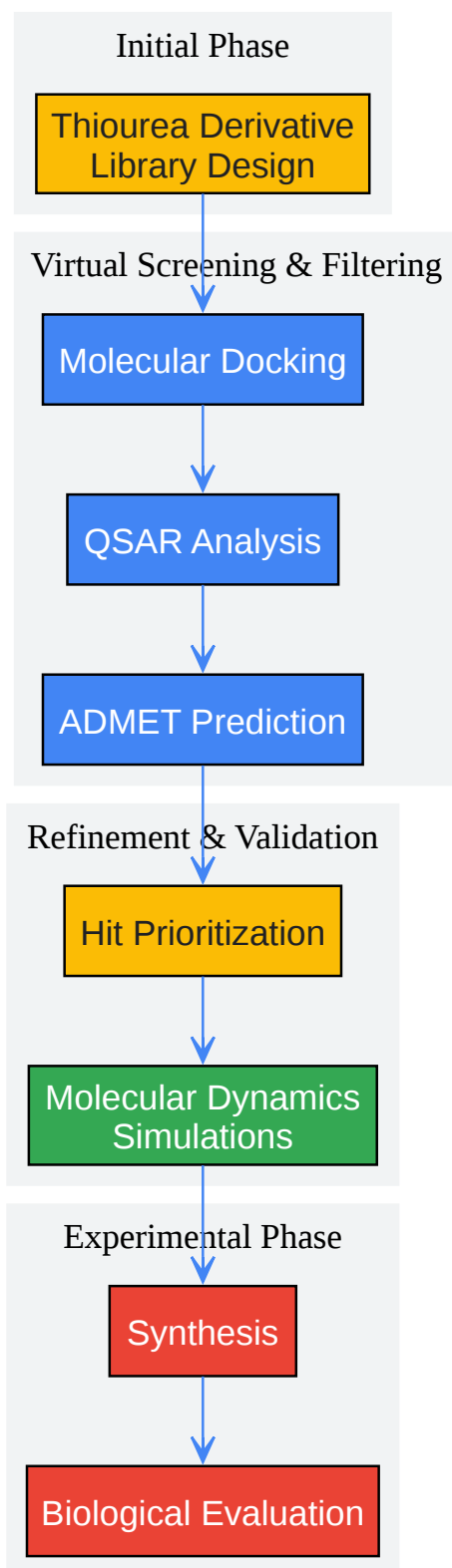
Thiourea, an organosulfur compound with the formula $\text{SC}(\text{NH}_2)_2$, and its derivatives are characterized by the $(\text{R}^1\text{R}^2\text{N})(\text{R}^3\text{R}^4\text{N})\text{C}=\text{S}$ functional group.[1] This scaffold is capable of forming various non-covalent interactions, such as hydrogen bonds and π - π stacking, with biological targets like enzymes and receptors.[2] These interactions are fundamental to their observed biological activities, which span a wide spectrum of therapeutic areas. Notably, thiourea derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as those involving K-Ras and HER2 proteins.[2][5][6] Furthermore, they have been investigated as inhibitors of various enzymes,

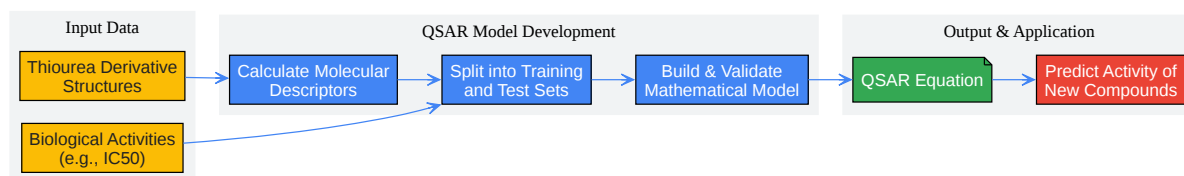
including urease, carbonic anhydrases, and kinases, highlighting their potential in treating a variety of diseases.[7][8][9]

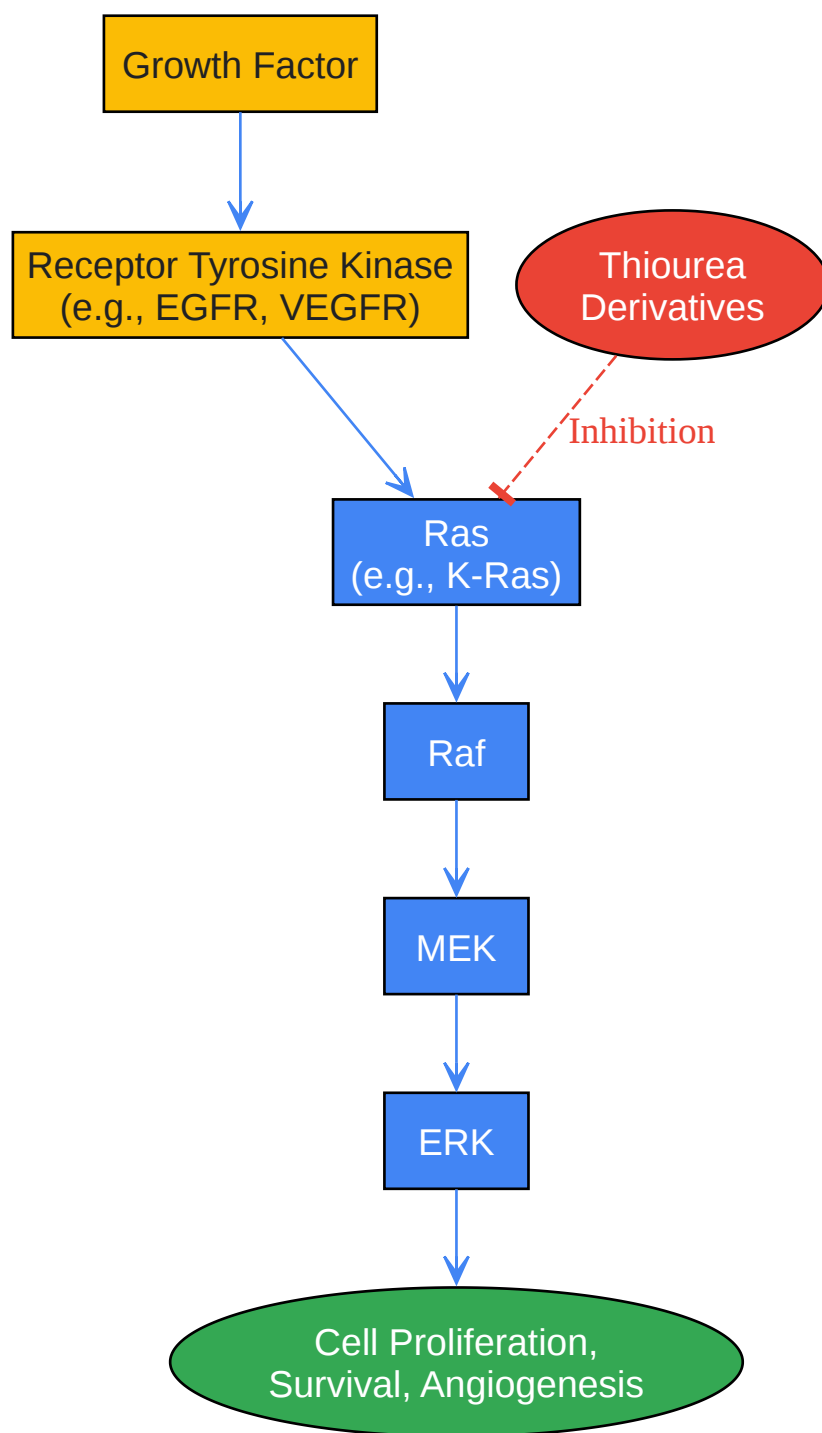
The versatility of the thiourea scaffold allows for extensive chemical modification, leading to large libraries of compounds. In silico modeling plays a crucial role in navigating this vast chemical space efficiently, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline.[9][10]

Core In Silico Modeling Techniques

A typical in silico drug design workflow for thiourea derivatives integrates several computational methods to build a comprehensive understanding of their potential as drug candidates.







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